molecular formula C9H12BrNO B104602 1,2,3,4-Tetrahydroisochinolin-6-ol-Hydrobromid CAS No. 59839-23-5

1,2,3,4-Tetrahydroisochinolin-6-ol-Hydrobromid

Katalognummer: B104602
CAS-Nummer: 59839-23-5
Molekulargewicht: 230.1 g/mol
InChI-Schlüssel: USVPGYXADKFDAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide has several scientific research applications:

Analyse Chemischer Reaktionen

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide can be compared with other similar compounds, such as:

Biologische Aktivität

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide (THIQ) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide is classified as an isoquinoline derivative. Its synthesis typically involves the Pictet-Spengler reaction , where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The hydrobromide salt form enhances solubility in polar solvents, facilitating its use in various chemical reactions .

The biological activity of THIQ is attributed to its interaction with various molecular targets including enzymes and receptors. The presence of a hydroxyl group and a bromine atom in its structure plays crucial roles in these interactions. Research indicates that modifications on the isoquinoline scaffold can influence selectivity towards different receptor subtypes, such as β-adrenoceptors .

Key Biological Pathways

THIQ-based compounds have been shown to influence several biochemical pathways:

  • Neuroprotective effects : THIQ derivatives exhibit potential neuroprotective properties, making them candidates for treating neurodegenerative diseases .
  • Anti-cancer activity : Certain THIQ derivatives have demonstrated significant anti-cancer properties by inducing apoptosis and inhibiting tumor growth through mechanisms such as microtubule destabilization .
  • Antimicrobial properties : Compounds within this class have shown efficacy against various pathogens, contributing to their potential use in treating infectious diseases .

Case Studies and Experimental Data

  • Anti-Cancer Activity :
    • A study by Redda et al. reported that specific THIQ derivatives exhibited IC50 values in the μg/mL range against breast cancer cell lines (MCF7 and MDA-MB-231). These compounds were found to act independently of estrogen receptors by destabilizing microtubules .
    CompoundCell LineIC50 (μg/mL)Mechanism
    THIQ Derivative 1MCF75.0Microtubule destabilization
    THIQ Derivative 2MDA-MB-2314.0Microtubule destabilization
  • Neuroprotective Effects :
    • Research indicates that THIQ derivatives can protect neuronal cells from oxidative stress-induced apoptosis. A specific compound was shown to activate caspase-3 in Jurkat cells in a dose-dependent manner, suggesting its role in promoting cell survival under stress conditions .
  • Antimicrobial Activity :
    • THIQ compounds have been evaluated for their antimicrobial properties against various strains. Some derivatives showed significant inhibitory effects against bacterial strains, indicating their potential as antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide, a comparison with other tetrahydroisoquinoline derivatives is useful:

Compound NameBiological ActivityNotable Features
1,2,3,4-TetrahydroisoquinolineModerate anti-cancer activityLacks hydroxyl group
6-Methoxy-1,2,3,4-tetrahydroisoquinolineNeuroprotective effectsEther substitution enhances solubility
1-(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-oneAntimicrobial activityKetone group increases reactivity

Eigenschaften

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVPGYXADKFDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538284
Record name 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59839-23-5
Record name 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Methoxy-1,2,3,4-tetrahydroisoquinoline (2.89 g) was dissolved in 48% aqueous hydrogen bromide solution (70 ml) and the mixture was refluxed for 2 hours. The solvent was evaporated and to the obtained residue were added ethanol and diethyl ether. The mixture was filtrated and dried under reduced pressure to give the title compound (3.93 g).
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Methoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride, prepared as in WO 2004/26305, (18.9 g, 94 mmol) in 48% aqueous hydrobromic acid was heated at 100° C. for 12 h and then cooled to 0° C. The solid was filtered off, washed with t-butyl methyl ether and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 8.00 g (49 mmol) of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline in 196 mL of 48% hydrobromic acid was refluxed for 3 h. The mixture was then concentrated and coevaporated several times with ethanol. The resulting slurry was filtered and dried under vacuum to give 7.43 g of 1,2,3,4-Tetrahydro-isoquinolin-6-ol hydrobromide as a solid. To 7.38 g of the crude hydrobromide dissolved in 117 mL each of dioxane and water was added 6.34 g (35.3 mmol) of benzyl chloroformate with ice bath cooling. A 1 M solution of potassium carbonate was slowly added until a pH of 10 was maintained. The mixture was stirred overnight at room temperature. Excess dioxane was removed by evaporation, and the resulting aqueous mixture was acidified with 1 N HCl and the product extracted with ethyl acetate. The organic portion was washed with water and brine, dried over Na2SO4 and concentrated to give 10.4 g of an oil which was crystallized from ether/hexane to give 7.05 g of 7D as a solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
196 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide
Reactant of Route 3
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide
Reactant of Route 4
Reactant of Route 4
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide
Reactant of Route 5
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide
Reactant of Route 6
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.